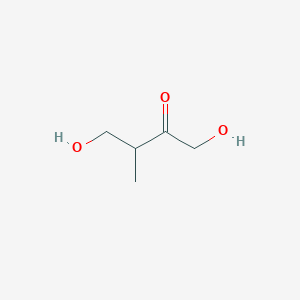
1,4-Dihydroxy-3-methylbutan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dihydroxy-3-methylbutan-2-one is an organic compound with the molecular formula C5H10O3 It is a ketone with two hydroxyl groups and a methyl group attached to the butanone backbone
准备方法
Synthetic Routes and Reaction Conditions: 1,4-Dihydroxy-3-methylbutan-2-one can be synthesized through several methods. One common approach involves the hydroxylation of 3-methylbutan-2-one using suitable oxidizing agents. Another method includes the reaction of 3-methylbut-1-ene with water in the presence of dilute sulfuric acid, following Markovnikov’s rule .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroxylation reactions using optimized conditions to ensure high yield and purity. The choice of catalysts and reaction conditions is crucial to achieve efficient production.
化学反应分析
Types of Reactions: 1,4-Dihydroxy-3-methylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents like acetic anhydride or alkyl halides.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Esters or ethers.
科学研究应用
1,4-Dihydroxy-3-methylbutan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fine chemicals and pharmaceuticals .
作用机制
The mechanism of action of 1,4-Dihydroxy-3-methylbutan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and ketone moiety allow it to participate in hydrogen bonding and nucleophilic addition reactions. These interactions can modulate enzyme activity and influence biochemical pathways .
相似化合物的比较
2-Butanone: A simple ketone with similar structural features but lacking hydroxyl groups.
3-Methylbutan-2-ol: An alcohol with a similar carbon backbone but different functional groups.
4-Hydroxy-3-methylbutan-2-one: A compound with one hydroxyl group and a ketone group, similar to 1,4-Dihydroxy-3-methylbutan-2-one but with fewer hydroxyl groups .
Uniqueness: this compound is unique due to the presence of two hydroxyl groups and a ketone group on the same molecule
属性
CAS 编号 |
62946-58-1 |
|---|---|
分子式 |
C5H10O3 |
分子量 |
118.13 g/mol |
IUPAC 名称 |
1,4-dihydroxy-3-methylbutan-2-one |
InChI |
InChI=1S/C5H10O3/c1-4(2-6)5(8)3-7/h4,6-7H,2-3H2,1H3 |
InChI 键 |
PLVCXNLHUHTLCR-UHFFFAOYSA-N |
规范 SMILES |
CC(CO)C(=O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-1-[(E)-methyldiazenyl]-N-propylpropan-1-amine](/img/structure/B14512798.png)
![2-Methyl-1-[(prop-2-en-1-yl)sulfanyl]prop-1-ene](/img/structure/B14512801.png)
![7-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14512803.png)
![7-Oxabicyclo[4.1.0]heptane, 1-methoxy-2,2,6-trimethyl-](/img/structure/B14512809.png)
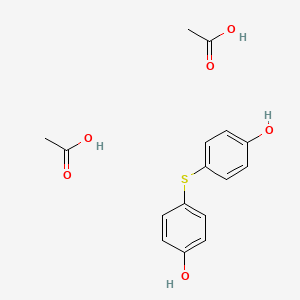
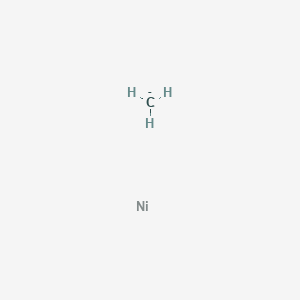
![Diethyl [(4-cyanonaphthalen-1-yl)methyl]phosphonate](/img/structure/B14512826.png)
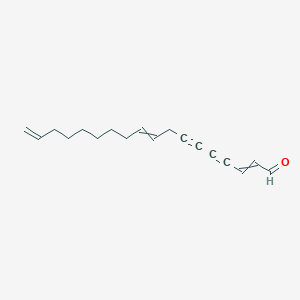
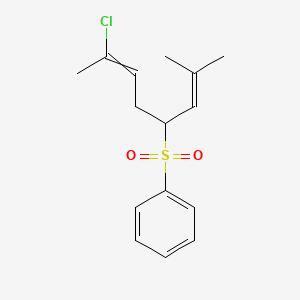
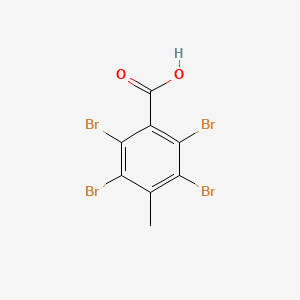
![4-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate](/img/structure/B14512848.png)


![Ethanone, 1-[3,4,6-trimethoxy-2-(1-methylethoxy)phenyl]-](/img/structure/B14512861.png)
